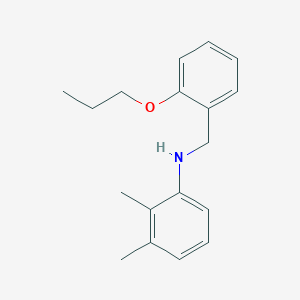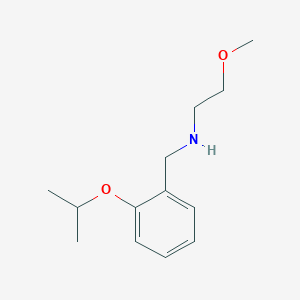![molecular formula C18H23NO2 B1385478 N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline CAS No. 1040686-60-9](/img/structure/B1385478.png)
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline
Descripción general
Descripción
“N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline” is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.38072 .
Synthesis Analysis
The synthesis of this compound has been mentioned in the context of the production of synthetic polypeptides . The process involves the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCA), which is a highly economical and expedient process for the synthesis of long polypeptide chains .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis and DNA Adduct Formation : 2,6-Dimethylaniline, a component of N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, is used in industry and is a major metabolite of lidocaine. It forms DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline and others, which are of interest due to their potential carcinogenicity (Gonçalves, Beland, & Marques, 2001).
- Mild Deprotection Reactions : AlCl3-N,N-dimethylaniline, a related compound, is used in mild deprotection reactions of various esters, including methoxyethoxymethyl esters, to yield parent carboxylic acids (Akiyama, Hirofuji, Hirose, & Ozaki, 1994).
Environmental and Biological Interactions
- Reactions with Resonance-stabilized Radicals : Studies on dimethylaniline, a core structure in N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, show reactions with various radicals, which is significant for understanding environmental and biological interactions (Okazaki & Inamoto, 1968).
- Reductive Cleavage in Methoxy-substituted Compounds : The reactivity and cleavage of methoxy-substituted N,N-dimethylanilines are studied, showing parallels in reductive cleavage between aryl-oxygen and aryl-nitrogen bonds (Azzena, Dessanti, Melloni, & Pisano, 2002).
Synthesis Process and Product Distribution
- Synthesizing 2,6-Dimethylaniline : The process involves using ortho-toluide and methanol for vapor-solid phase alkylation, showing a complex reaction network and product distribution, which is crucial for industrial synthesis applications (Chen Li-yu, 2000).
Analytical Characterization and Imaging
- Analytical Characterization of Derivatives : The analysis of bioactive N-benzyl-substituted phenethylamines and derivatives, including methoxy substitutions, is crucial for understanding their biochemical interactions and potential as research chemicals or therapeutic agents (Brandt et al., 2015).
- Positron Emission Tomography Probes : Derivatives of benzoxazole, related to N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, are synthesized and evaluated as PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, indicating the potential application in medical imaging (Cui et al., 2012).
Propiedades
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-7-6-8-15(2)18(14)19-13-16-9-4-5-10-17(16)21-12-11-20-3/h4-10,19H,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRNKSWBPZNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)


![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)

![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)